1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene
Description
1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene is a substituted benzene derivative featuring methoxy (-OCH₃), iodo (-I), and fluoromethyl (-CH₂F) groups at positions 1,4; 2; and 5, respectively. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (iodo, fluoromethyl) substituents, leading to unique physicochemical properties.
Properties
Molecular Formula |
C9H10FIO2 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
NQLJABZGDJSDAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CF)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethyl group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The fluoromethyl group can be introduced using reagents such as fluoromethyl iodide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy groups can participate in hydrogen bonding, while the iodine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
Key analogues from the evidence include:
- 1,4-Difluoro-2,5-dimethoxybenzene : Shares methoxy substituents but replaces iodine and fluoromethyl with fluorine atoms .
- 1,4-Dibromo-2,5-dimethoxybenzene : Bromine replaces iodine, altering reactivity due to differences in electronegativity and leaving-group ability .
- Fluoromethyl pyridine derivatives : While structurally distinct, these compounds demonstrate the role of fluorinated groups in enhancing bioactivity (e.g., insecticidal properties) .
Comparative Analysis of Physicochemical Properties
Substituent Effects
Notes:
- Iodine vs. Bromine : Iodine’s larger atomic radius and lower electronegativity increase van der Waals interactions and reduce bond dissociation energy compared to bromine, making it a better leaving group .
- Fluoromethyl (-CH₂F): Introduces strong C-F dipole moments, enhancing solubility in polar aprotic solvents (e.g., DMF) relative to non-fluorinated analogues .
Research Findings and Limitations
Key Observations
- Synthetic Challenges : Fluorinated and iodinated compounds often require stringent reaction conditions (e.g., anhydrous solvents, inert gas) to prevent decomposition .
- Spectroscopic Characterization : ¹H/¹³C-NMR and MS data are critical for confirming structures of complex substituted benzenes, as demonstrated in benzimidazole syntheses .
Limitations in Current Evidence
- Direct data on this compound are absent; comparisons rely on extrapolation from structurally related compounds.
Biological Activity
1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene is an organic compound with a molecular formula of C10H10IClO2 and a molecular weight of 312.08 g/mol. Its unique structural features, including two methoxy groups, an iodine atom, and a fluoromethyl group, suggest potential interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound is characterized by its halogenated aromatic structure, which significantly influences its chemical reactivity and biological properties. The presence of iodine and fluoromethyl groups can enhance lipophilicity and receptor binding affinity, making it a candidate for medicinal chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H10IClO2 |
| Molecular Weight | 312.08 g/mol |
| Melting Point | Not specified |
| Solubility | Organic solvents |
Interaction Studies
Research indicates that this compound interacts with specific molecular targets due to its structural characteristics. Preliminary studies suggest that the compound may exhibit activity against certain enzymes and receptors involved in cellular signaling pathways.
- Receptor Interactions : The compound's fluoromethyl group may enhance binding to serotonin receptors, similar to other dimethoxy-substituted phenyl compounds which are known agonists at serotonin receptors (5-HT2A) .
- Enzyme Inhibition : The iodine atom may play a role in inhibiting specific enzymes linked to cancer progression or other diseases, although detailed mechanisms remain to be elucidated .
Case Studies
While comprehensive clinical data specific to this compound is limited, analogs with similar structures have been studied extensively:
- 25I-NBOMe : A related compound known for its potent agonistic activity at serotonin receptors has been implicated in severe toxicity cases. This highlights the potential risks associated with halogenated compounds and their biological effects .
- CYB210010 : Another structurally related compound demonstrated significant agonist activity at 5-HT2A receptors and was shown to enhance neuroplasticity gene expression in the frontal cortex . This suggests that similar compounds could have therapeutic implications.
Synthesis and Applications
Synthesis of this compound typically involves halogenation and methoxylation reactions under controlled laboratory conditions. Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation processes.
Potential Applications
The biological activities of this compound suggest potential applications in:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting serotonin receptors.
- Research Tools : For studying receptor dynamics and cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
